molecular formula C10H10N2O2S B1296026 [(1H-benzimidazol-2-ylmethyl)thio]acetic acid CAS No. 6017-11-4

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid

Cat. No. B1296026
CAS RN: 6017-11-4
M. Wt: 222.27 g/mol
InChI Key: BLUMZAJRPJMXSA-UHFFFAOYSA-N
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Description

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid and its derivatives are a class of compounds that have been explored for their potential in various biological applications. These compounds are characterized by the presence of a benzimidazole ring, which is a bicyclic structure consisting of fused benzene and imidazole rings, and a thioacetic acid moiety. The interest in these compounds arises from their potential pharmacological activities, including antimicrobial and immunotropic effects, as well as their ability to inhibit enzymes such as aldose reductase, which is implicated in diabetic complications .

Synthesis Analysis

The synthesis of these compounds often involves the formation of ylides or the cyclization of thioacetic acid derivatives. For instance, acetic anhydride has been used as a traceless activating agent for the thermal intramolecular condensation of benzimidazole carboxylic acids, leading to the formation of various cyclic compounds . Additionally, derivatives of benzimidazole acetic acid have been synthesized and tested as aldose reductase inhibitors, with specific derivatives showing high inhibitory activity . Furthermore, new salts and hydrazides of (benzimidazolyl-2-thio)acetic acids have been synthesized, involving reactions with bases or ethanol in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the X-ray crystal structure of a methanol adduct of a benzimidazole derivative has been obtained to understand the ring-opening behavior of the compound . Similarly, a three-dimensional model of human aldose reductase was built to simulate the docking of a benzimidazole acetic acid derivative into the enzyme's active site, providing insights into the structure-activity relationships .

Chemical Reactions Analysis

The chemical reactivity of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid derivatives is diverse. Cyclization reactions have been employed to transform thioacetic acid derivatives into thiazolo[3,2-a]benzimidazol-3(2H)-ones, with the direction of cyclization suggested by NMR spectra . These reactions are sensitive to the choice of reagents and conditions, as demonstrated by the use of Dowtherm A or Ac2O/pyridine for effective cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents on the benzimidazole ring or the thioacetic acid moiety can significantly affect these properties. For instance, the introduction of various substituents on the pendant phenyl ring of an aldose reductase inhibitor derivative was found to lower its activity . The antimicrobial activity of benzotriazolylacetyl amino acetic acid derivatives has also been characterized, with the derivatives showing effectiveness against various microbial strains .

Scientific Research Applications

Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications . They have various applications in medicine, chemistry, and other areas . Here are some general applications:

  • Medicine : Benzimidazole derivatives have been used in the treatment of various conditions like diabetes, viruses, and parasitic diseases . They also have anticancer properties .
  • Chemistry : Benzimidazole derivatives are used in the synthesis of various biologically active structures .
  • Materials Chemistry : Benzimidazole derivatives are used in materials chemistry .
  • Electronics : They have applications in electronics .
  • Dyes and Pigments : Benzimidazole derivatives are used in the production of dyes and pigments .
  • Agriculture : They have applications in agriculture .
  • Pharmaceuticals and Agrochemicals : Benzimidazoles are used in a variety of applications, including traditional applications in pharmaceuticals and agrochemicals .
  • Solar Cells and Other Optical Applications : Benzimidazoles are being researched for use in dyes for solar cells and other optical applications .
  • Functional Materials : Benzimidazoles are used in the creation of functional materials .
  • Catalysis : Benzimidazoles are being deployed in catalysis .
  • Antimicrobial Activity : Benzimidazole derivatives have shown antimicrobial activity against various microbial species .
  • Synthesis of Biologically Active Structures : Benzimidazole derivatives are used in the synthesis of various biologically active structures .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUMZAJRPJMXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975592
Record name {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid

CAS RN

6017-11-4
Record name 6017-11-4
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Record name {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Benzimidazolylmethylthio)-acetic acid
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